BenchChemオンラインストアへようこそ!

5,6-Difluoro-1-N-methylbenzene-1,2-diamine

Lipophilicity Drug-likeness ADME optimization

5,6-Difluoro-1-N-methylbenzene-1,2-diamine (CAS 1248508-73-7; IUPAC: 3,4-difluoro-N2-methylbenzene-1,2-diamine) is a vicinal difluoro aromatic diamine building block with the molecular formula C₇H₈F₂N₂ and a molecular weight of 158.15 g/mol. The compound features a 1,2-diaminobenzene core substituted with two fluorine atoms at the 5- and 6-positions (equivalent to 3,4- in the alternative numbering) and an N-methyl group on one of the amine nitrogens.

Molecular Formula C7H8F2N2
Molecular Weight 158.15 g/mol
CAS No. 1248508-73-7
Cat. No. B3025428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Difluoro-1-N-methylbenzene-1,2-diamine
CAS1248508-73-7
Molecular FormulaC7H8F2N2
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCNC1=C(C=CC(=C1F)F)N
InChIInChI=1S/C7H8F2N2/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,11H,10H2,1H3
InChIKeyJHNLCNLAWFBYAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Difluoro-1-N-methylbenzene-1,2-diamine (CAS 1248508-73-7): Physicochemical Identity and Structural Context for Procurement Evaluation


5,6-Difluoro-1-N-methylbenzene-1,2-diamine (CAS 1248508-73-7; IUPAC: 3,4-difluoro-N2-methylbenzene-1,2-diamine) is a vicinal difluoro aromatic diamine building block with the molecular formula C₇H₈F₂N₂ and a molecular weight of 158.15 g/mol [1]. The compound features a 1,2-diaminobenzene core substituted with two fluorine atoms at the 5- and 6-positions (equivalent to 3,4- in the alternative numbering) and an N-methyl group on one of the amine nitrogens. This substitution pattern confers a computed XLogP3-AA of 1.4, a predicted density of 1.322 ± 0.06 g/cm³, and a predicted boiling point of 253.5 ± 40.0 °C . The compound is commercially available at purities of 95–98% from multiple suppliers and is primarily utilized as a synthetic intermediate for constructing fluorinated benzimidazoles, benzotriazoles, and other nitrogen-containing heterocycles of pharmaceutical relevance [1].

Why 5,6-Difluoro-1-N-methylbenzene-1,2-diamine Cannot Be Replaced by Simple Analogs: A Procurement-Risk Perspective


Diamine building blocks may appear interchangeable at the level of molecular formula, yet substitution pattern, fluorine placement, and N-alkylation profoundly alter the physicochemical and electronic profile of the downstream products. The 5,6-vicinal difluoro arrangement in 5,6-difluoro-1-N-methylbenzene-1,2-diamine generates a distinct electronic environment—both electron-withdrawing and ortho-directing—that non-fluorinated or regioisomeric analogs cannot replicate [1]. The N-methyl group introduces steric and solubility differentiation versus the primary diamine parent, while the two fluorine atoms increase the hydrogen bond acceptor count from 2 to 4 and raise the computed LogP by approximately 0.6 units relative to the non-fluorinated N-methylbenzene-1,2-diamine [2]. These differences directly impact heterocycle cyclization regioselectivity, metabolic stability of derived compounds, and chromatographic purification behavior—making generic substitution a source of irreproducible synthetic outcomes and failed biological screening campaigns.

Quantitative Differentiation Evidence: 5,6-Difluoro-1-N-methylbenzene-1,2-diamine Versus Closest Analogs


Increased Lipophilicity (XLogP3-AA) Versus Non-Fluorinated N-Methylbenzene-1,2-diamine

The 5,6-difluoro substitution increases computed lipophilicity by approximately 0.6 LogP units compared to the non-fluorinated parent N-methylbenzene-1,2-diamine. The target compound has an XLogP3-AA of 1.4 [1], while the non-fluorinated analog has a predicted XLogP3 of approximately 0.8 (and an experimentally measured LogP of ~0.74–0.85). This difference is meaningful for medicinal chemistry campaigns aiming to improve membrane permeability and target engagement without adding excessive molecular weight.

Lipophilicity Drug-likeness ADME optimization

Doubled Hydrogen Bond Acceptor (HBA) Count Versus Non-Fluorinated Analog

The two aromatic fluorine atoms increase the hydrogen bond acceptor count from 2 (in N-methylbenzene-1,2-diamine) to 4 in the target compound [1]. This doubling of HBA capacity alters intermolecular interactions with biological targets, solvents, and chromatographic stationary phases. In drug design, fluorine atoms can act as weak hydrogen bond acceptors that strengthen binding to protein targets without the strong desolvation penalty of conventional HBA groups such as carbonyls.

Hydrogen bonding Target engagement Solubility modulation

Higher Predicted Density and Molecular Refractivity Versus Non-Fluorinated Parent

The target compound exhibits a predicted density of 1.322 ± 0.06 g/cm³, which is approximately 23% higher than the experimentally measured density of 1.075 g/mL (at 25 °C) for N-methylbenzene-1,2-diamine [1]. The increased density reflects the greater molecular refractivity and polarizability imparted by the C–F bonds, which can influence packing in solid-state formulations and the physical properties of derived polymers.

Physicochemical properties Formulation Crystallinity

Molecular Weight Advantage Versus 4-Bromo-5,6-difluoro Analog for Fragment-Based Screening Libraries

Compared to the 4-bromo-5,6-difluoro analog (CAS 1381944-38-2), the target compound has a significantly lower molecular weight (158.15 vs. 237.04 g/mol) [1][2]. This 78.89 Da difference—approximately 33% lower MW—makes the target compound more compliant with fragment-based drug discovery (FBDD) guidelines (Rule of Three: MW ≤ 300) and provides better molecular weight efficiency for lead optimization programs.

Fragment-based drug discovery Lead-likeness Molecular weight efficiency

Regiospecific Vicinal Difluoro Substitution Pattern for Selective Benzimidazole Cyclization

The 5,6-vicinal difluoro substitution pattern enables the unambiguous formation of 5,6-difluorobenzimidazole derivatives upon condensation with formic acid, formamidine, or orthoesters . In contrast, the 4,5-difluoro regioisomer (CAS 1849261-48-8) and 3,5-difluoro regioisomer produce different regioisomeric benzimidazoles with distinct electronic profiles. Literature precedent demonstrates that 5,6-difluorobenzimidazole derivatives exhibit unique biological activity profiles, including antiviral activity against human cytomegalovirus and kinase inhibition [1][2].

Benzimidazole synthesis Regioselectivity Heterocycle construction

Favorable Topological Polar Surface Area (TPSA) for Blood–Brain Barrier Penetration Versus Higher-MW Analogs

The target compound has a computed TPSA of 38.1 Ų, which is well below the 60–70 Ų threshold commonly associated with favorable blood–brain barrier (BBB) penetration [1]. This low TPSA, combined with a molecular weight of 158.15 Da and only 2 hydrogen bond donors, positions the compound—and its immediate derivatives—favorably within the CNS multiparameter optimization (MPO) desirability space. In contrast, the 4-bromo analog carries a heavier bromine atom that increases TPSA and molecular weight without a commensurate gain in CNS MPO score [2].

CNS drug discovery Permeability Physicochemical profiling

Procurement-Relevant Application Scenarios for 5,6-Difluoro-1-N-methylbenzene-1,2-diamine


Fragment-Based Drug Discovery (FBDD) Library Design Targeting CNS and Oncology Programs

With a molecular weight of 158.15 Da, XLogP3 of 1.4, and TPSA of 38.1 Ų, the compound satisfies the Rule of Three criteria and CNS MPO desirability parameters [1]. Its vicinal diamine and difluoro substitution provide two orthogonal vectors for fragment elaboration: the primary amine for amide coupling or reductive amination, and the N-methylated amine for further alkylation or incorporation into heterocycles. Procurement of this fragment is justified over non-fluorinated or brominated analogs because it achieves the optimal balance of lipophilicity, hydrogen bonding capacity, and synthetic tractability for FBDD.

Synthesis of 5,6-Difluorobenzimidazole-Based Kinase Inhibitor Scaffolds

Condensation of the target compound with formic acid or triethyl orthoformate yields 5,6-difluoro-1-methylbenzimidazole, a core scaffold found in PARP-1 inhibitors and antiviral benzimidazole nucleosides [2]. The regiospecific vicinal difluoro pattern ensures that the fluorine atoms occupy the 5- and 6-positions of the benzimidazole ring, a motif associated with enhanced metabolic stability and target binding in multiple kinase inhibitor series. Researchers should specify this exact building block to avoid regioisomeric mixtures that arise from 4,5- or 3,5-difluoro analogs.

Synthesis of Fluorinated Polyimides and Polyamides for Electronic and Aerospace Materials

The higher density (1.322 g/cm³) and increased fluorine content of the target compound, compared to non-fluorinated N-methylbenzene-1,2-diamine, make it a valuable monomer for condensation polymerization . Fluorinated polyimides derived from vicinal difluoro diamines exhibit lower dielectric constants, reduced moisture absorption, and higher glass transition temperatures—properties critical for flexible electronics, optical waveguides, and aerospace composites. The vicinal difluoro substitution contributes to polymer chain rigidity without the excessive steric bulk of trifluoromethyl or bromo substituents.

Metabolic Stability Optimization in Lead Compound Series via Fluorine Walk Strategy

In medicinal chemistry programs where a benzimidazole or benzotriazole lead series suffers from rapid oxidative metabolism, the target compound serves as a strategic building block for a 'fluorine walk' approach. The 5,6-difluoro pattern blocks potential sites of CYP450-mediated aromatic hydroxylation while the N-methyl group prevents N-dealkylation at one amine position [1]. Compared to the 4-bromo analog, the lower molecular weight and absence of a heavy halogen reduce the risk of reactive metabolite formation (e.g., arene oxide intermediates from bromoarenes) while maintaining comparable or superior metabolic blockade.

Quote Request

Request a Quote for 5,6-Difluoro-1-N-methylbenzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.